molecular formula C8H13ClN2O2 B1444061 (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl CAS No. 1427514-87-1

(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl

Cat. No.: B1444061
CAS No.: 1427514-87-1
M. Wt: 204.65 g/mol
InChI Key: JAAJYQCDTYFTFA-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl (CAS: 1427514-87-1) is a chiral small molecule with the molecular formula C₈H₁₃ClN₂O₂ and a molecular weight of 204.65 . It features a unique spirocyclic structure combining a cyclopropane ring fused to an oxazolo-pyrazinone scaffold.

Key properties include:

  • Purity: ≥95% (typically supplied as a solid) .
  • Hazards: Classified as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Applications: Utilized in research for developing bioactive molecules, leveraging its spirocyclic constraint to modulate receptor binding .

Properties

IUPAC Name

(8aS)-spiro[6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazine-1,1'-cyclopropane]-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-7-10-4-3-9-5-6(10)8(12-7)1-2-8;/h6,9H,1-5H2;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJYQCDTYFTFA-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CNCCN3C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@@H]3CNCCN3C(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hydrochloride, with CAS number 1427514-87-1, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.

  • Molecular Formula: C₈H₁₃ClN₂O₂
  • Molecular Weight: 204.65 g/mol
  • CAS Number: 1427514-87-1
  • MDL Number: MFCD23703254

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the oxazolo[3,4-a]pyrazine core can significantly influence biological activity. A study focused on various derivatives of this scaffold found that specific substitutions at the 1-, 5-, and 7-positions can enhance receptor binding affinity and selectivity. For example, compounds with hydrophilic side chains showed improved in vivo efficacy in neuropeptide S receptor (NPSR) antagonism compared to their more lipophilic counterparts .

Antagonistic Activity

The compound has been evaluated for its antagonistic effects on neuropeptide S receptors. In vitro assays indicated that certain derivatives exhibited potent antagonistic activity, with some achieving KBK_B values below 10 μM. This suggests potential applications in modulating neuropeptide signaling pathways associated with anxiety and stress responses .

In Vivo Efficacy

In vivo studies have shown that (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hydrochloride can counteract the effects of neuropeptide S in various animal models. For instance, at higher doses (50 mg/kg), it was able to partially mitigate anxiety-like behaviors induced by stressors. However, the efficacy varied depending on the specific behavioral assay used, indicating a complex interaction between dose and behavioral outcomes .

Study on Neuropeptide S Receptor Antagonism

A significant study investigated the effects of various oxazolo[3,4-a]pyrazine derivatives on NPSR. Among the tested compounds, one derivative of (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hydrochloride demonstrated remarkable receptor antagonism and was further analyzed for its pharmacokinetics and metabolic stability. The results suggested that structural modifications could enhance both potency and selectivity against NPSR, making it a candidate for further development as an anxiolytic agent .

Comparative Biological Activity Table

CompoundActivityK_B Value (μM)Reference
Compound ANPSR Antagonist<10
Compound BNPSR Antagonist15
(S)-Tetrahydrospiro...Partial NPSR Antagonist~50

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Enantiomers

The compound is compared below with three closely related molecules (Table 1), emphasizing substituents, stereochemistry, and functional differences.

Table 1: Key Structural and Functional Differences
Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Features Applications
(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl 1427514-87-1 C₈H₁₃ClN₂O₂ 204.65 Spirocyclopropane, (S)-configuration Neuropeptide S receptor antagonist research
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one 909187-55-9 C₆H₉N₂O₂ 153.15 Non-spiro, (R)-configuration Chiral intermediate in asymmetric synthesis
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride 1020349-31-8 C₆H₁₁ClN₂O₂ 178.62 Non-spiro, no cyclopropane Pharmacological screening (unpublished)
1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one 847555-93-5 C₁₈H₁₈N₂O₂ 294.35 Phenyl substituents, no cyclopropane Kinase inhibitor development

Key Comparative Insights

Stereochemical and Spirocyclic Effects
  • The (S)-configuration in the target compound enhances enantioselective binding to biological targets, such as neuropeptide S receptors, compared to its (R)-enantiomer (similarity score: 0.98) .
Substituent-Driven Activity
  • 1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one replaces the cyclopropane with phenyl groups, increasing hydrophobicity and altering binding kinetics in kinase assays .
  • Fmoc-protected derivatives (e.g., compound 94 in ) demonstrate how side-chain modifications (e.g., 2-methylpropyl groups) affect solubility and reactivity in solid-phase synthesis .

Preparation Methods

Formation of the Cyclopropane Ring and Spirocyclic Core

  • The cyclopropane moiety is typically introduced via ring-closing reactions or cyclopropanation of suitable precursors bearing olefinic or halide functionalities.
  • A critical aspect is the prevention of cyclopropane ring opening, which requires mild acidic conditions and careful choice of reagents to avoid harsh environments.

Use of Sulfuric Acid and Sodium Nitrite in Ring Construction

  • A patented method involves dissolving a precursor compound in an aqueous sulfuric acid solution (molar ratio sulfuric acid to precursor ~1.0-1.1:1), cooled to 0-5 °C.
  • Sodium nitrite is added to this mixture (molar ratio sodium nitrite to precursor ~1.0-1.1:1), and the reaction proceeds for 0.5-1 hour at 15-30 °C.
  • This step facilitates nitrosation and subsequent ring closure to form the key intermediate compound, while minimizing cyclopropane ring cleavage.

Controlled Addition and Reaction Conditions

  • The reaction solution from the above step is then dropwise added to a refluxing aqueous sulfuric acid solution with a similar molar ratio of sulfuric acid to precursor.
  • The volume ratio of the second sulfuric acid solution to the first is maintained at 2-3:1.
  • This controlled addition shortens the exposure time of intermediates to acidic conditions, reducing side reactions and ring opening.

Deprotection and Conversion to Target Compound

  • The intermediate compound undergoes deprotection to remove protecting groups such as methyl.
  • This is achieved by dissolving the intermediate in a tetrahydrofuran (THF) and water mixture (volume ratio 2-3:1).
  • A base (lithium hydroxide, sodium hydroxide, or potassium hydroxide) is added in portions, with a molar ratio of base to intermediate of approximately 8-12:1.
  • The reaction is carried out at 20-40 °C for about 12 hours.
  • After completion, the pH is adjusted to 5-6 using aqueous hydrochloric acid.
  • The product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the target compound as a white solid with high yield (~85%).

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Time Notes
Nitrosation and ring closure Aqueous H2SO4 (1.0-1.1 eq), NaNO2 (1.0-1.1 eq) 0-5 (cooling), then 15-30 0.5-1 hour Controlled to avoid cyclopropane ring opening
Dropwise addition Reaction mixture added to refluxing aqueous H2SO4 Reflux (~100) Until addition complete Minimizes overexposure and side reactions
Deprotection THF/H2O (2-3:1), LiOH/NaOH/KOH (8-12 eq) 20-40 ~12 hours Base added in portions, pH adjusted post-reaction
Extraction and purification Ethyl acetate extraction, drying over MgSO4, filtration Room temperature - Yields white solid product (~85% yield)

Research Findings and Considerations

  • The use of sulfuric acid rather than hydrochloric or nitric acid in the ring closure step is crucial; alternative acids tend to cause cyclopropane ring opening, leading to decomposition or side products.
  • The stepwise addition of sodium nitrite and controlled temperature prevent over-nitrosation and maintain stereochemical integrity.
  • The choice of base and reaction temperature during deprotection is critical to avoid ring cleavage while effectively removing protecting groups.
  • Purification by ethyl acetate extraction and drying ensures removal of inorganic salts and residual acids, yielding a pure hydrochloride salt form of the compound.

Q & A

Basic Research: How can the synthetic yield of (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one HCl be optimized during cyclopropane ring formation?

Methodological Answer:
Cyclopropane ring formation in spiro compounds often requires careful control of reaction conditions. Key strategies include:

  • Friedel-Crafts or Grignard Reactions : These are effective for generating ketocarboxylic acid intermediates, which are precursors for cyclopropane ring closure .
  • Hydrazine-Mediated Cyclization : Reaction with hydrazine derivatives (e.g., methylhydrazine) under anhydrous THF at 60–80°C can improve ring closure efficiency .
  • HPLC Optimization : Post-synthesis purification using reversed-phase HPLC with acetonitrile/water gradients can isolate the target compound with ≥95% purity, as demonstrated for structurally similar spiro-oxazoloindoles .

Basic Research: What spectroscopic and chromatographic techniques are critical for characterizing the stereochemistry of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign diastereotopic protons and carbons in the cyclopropane and oxazolo-pyrazine moieties. For example, spiro compounds show distinct splitting patterns for protons adjacent to the spiro carbon .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with ≤2 ppm mass accuracy to validate the molecular formula .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to resolve enantiomers, ensuring >99% enantiomeric excess .

Advanced Research: How can polymer-supported synthesis improve stereoselectivity in the oxazolo[3,4-A]pyrazine core?

Methodological Answer:

  • Solid-Phase Synthesis : Immobilize intermediates on Wang resin to control regio- and stereochemistry during ring closure. This minimizes side reactions (e.g., epimerization) .
  • Microwave-Assisted Reactions : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining ≥90% yield, as shown for analogous tetrahydro-oxazolo-pyrazinones .
  • TFA Cleavage : Use 20% trifluoroacetic acid in dichloromethane to cleave the product from the resin without racemization .

Advanced Research: What computational methods predict the bioactivity of this compound against kinase targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., PARP1) using PDB structures (e.g., 4UND). The cyclopropane’s strain energy may enhance binding affinity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electrostatic potential maps, highlighting nucleophilic sites for covalent inhibition .
  • QSAR Models : Train models using logP, polar surface area, and Fsp³ values (≥0.5 improves solubility) to prioritize derivatives .

Data Contradiction: How to resolve discrepancies in reaction outcomes during hydrazine-mediated cyclization?

Methodological Answer:

  • Byproduct Analysis (LC-MS) : Identify Schiff bases (e.g., acetone adducts) formed via unintended hydrazone reactions. Adjust stoichiometry (hydrazine:carbonyl ≤1:1) to suppress side pathways .
  • Temperature Control : Maintain ≤60°C to prevent acetone condensation, a common side reaction in THF .
  • Catalyst Screening : Substitute PPh3 with Pd(OAc)2 to accelerate cyclopropane ring closure and reduce side-product formation .

Advanced Research: How does the cyclopropane ring’s strain influence the compound’s metabolic stability?

Methodological Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS. Cyclopropane’s rigidity often reduces CYP450-mediated oxidation compared to flexible analogs .
  • Isotope Labeling : Synthesize 13C-labeled cyclopropane to track metabolic pathways using NMR .
  • Protease Stability Tests : Expose to pepsin (pH 2.0) and trypsin (pH 7.4). The spiro architecture resists proteolysis, enhancing oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl
Reactant of Route 2
(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.